molecular formula C3H7N B3395343 2-Propanimine CAS No. 38697-07-3

2-Propanimine

Cat. No. B3395343
CAS RN: 38697-07-3
M. Wt: 57.09 g/mol
InChI Key: XDAGXZXKTKRFMT-UHFFFAOYSA-N
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Description

2-Propanimine, also known as Acetone imine, is an organic compound and an imine with the chemical formula (CH3)2CNH . It is a volatile and flammable liquid at room temperature . It is the simplest ketimine and is mainly of academic interest .


Synthesis Analysis

2-Propanimine is prepared by dehydrocyanation of the cyanoamine of acetone, which is prepared from acetone cyanohydrin . Dicyclohexylcarbodiimide (CyN=C=NCy) serves as the scavenger for hydrogen cyanide . Upon standing at room temperature, samples of acetone imine degrade to give a heterocycle, called acetonin .


Molecular Structure Analysis

The molecular formula of 2-Propanimine is C3H7N . The average mass is 57.094 Da and the monoisotopic mass is 57.057850 Da . The barriers to internal rotation of the two CH3 tops are determined to be 531.956(64) cm-1 and 465.013(26) cm-1 .


Chemical Reactions Analysis

The compound hydrolyzes readily: (CH3)2CNH + H2O → (CH3)2CO + NH3 . This reactivity is characteristic of imines derived from ammonia . Methylene imine (CH2=NH) is also highly reactive, condensing to hexamethylenetetramine . Upon standing, acetone imine undergoes further condensation to give the tetrahydro pyrimidine called acetonin, with loss of ammonia .


Physical And Chemical Properties Analysis

2-Propanimine is a colorless liquid with a density of 0.8 g cm-3 at 25 °C . It has a boiling point of 57–59 °C (135–138 °F; 330–332 K) .

Safety And Hazards

2-Propanimine is a volatile and flammable liquid at room temperature . It is considered hazardous due to its flammability and potential for causing skin burns and eye damage . It may also cause respiratory irritation .

properties

IUPAC Name

propan-2-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7N/c1-3(2)4/h4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDAGXZXKTKRFMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50191992
Record name 2-Propanimine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50191992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

57.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Propanimine

CAS RN

38697-07-3
Record name 2-Propanimine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38697-07-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propanimine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038697073
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propanimine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50191992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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